2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYWKYPJDURYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-4-(phenoxy)phenylboronic acid pinacol ester typically involves:
- Introduction of the boronic ester group onto a chlorophenyl precursor.
- Installation or presence of the phenoxy substituent on the aromatic ring.
- Use of pinacol as the diol to form the stable boronic ester.
Two main approaches are commonly employed:
Palladium-Catalyzed Borylation (Miyaura Borylation)
This is the most widely used method for preparing arylboronic acid pinacol esters, including substituted derivatives like this compound.
- Starting from an aryl halide (e.g., 2-chloro-4-(phenoxy)chlorobenzene or 2-chloro-4-(phenoxy)iodobenzene).
- Reacting with bis(pinacolato)diboron (B2Pin2).
- Catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Base such as potassium carbonate (K2CO3) or potassium acetate (KOAc) is used.
- Solvent: typically a mixture of dioxane and water.
- Reaction temperature: ~80 °C.
- Reaction time: 6–12 hours.
| Component | Amount (equiv.) | Notes |
|---|---|---|
| Aryl halide | 1.0 | 2-chloro-4-(phenoxy)aryl halide |
| Bis(pinacolato)diboron | 1.2 | Boron source |
| Pd(PPh3)4 | 0.03 (3 mol%) | Palladium catalyst |
| K2CO3 | 3.0 | Base |
| Solvent | Dioxane:H2O (4:1) | Reaction medium |
| Temperature | 80 °C | Heating |
| Time | 8 hours | Reaction duration |
- Oxidative addition of the aryl halide to Pd(0).
- Transmetalation with bis(pinacolato)diboron.
- Reductive elimination to form the arylboronic ester.
- Yields typically range from 60% to 85% depending on substrate and conditions.
- The presence of electron-withdrawing groups like chloro can slightly reduce reactivity but is generally well tolerated.
- Phenoxy substituent is compatible with the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C. Solvents such as THF, DCM, or toluene are commonly used.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Recent studies have highlighted the potential of phenylboronic acid pinacol esters in developing reactive oxygen species (ROS)-responsive drug delivery systems. For instance, a modification of hyaluronic acid with phenylboronic acid pinacol ester has shown promise in delivering curcumin effectively for treating periodontitis. This system not only retains the antimicrobial efficacy of curcumin but also enhances its anti-inflammatory and antioxidative properties both in vitro and in vivo, suggesting a valuable approach for dental therapeutics targeting periodontal diseases .
Therapeutic Uses
Boronic acids, including derivatives like 2-chloro-4-(phenoxy)phenylboronic acid pinacol ester, have been investigated for their therapeutic potential in various medical conditions. These compounds can inhibit hormone-sensitive lipase and may be used in treating metabolic disorders such as obesity, dyslipidemia, and diabetes-related complications. Additionally, they have shown potential in cancer treatment, particularly for conditions like insulinoma and prostate cancer .
Synthetic Applications
Reagents in Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can facilitate C-H bond activation reactions when used with palladium catalysts, enabling the formation of complex biaryl compounds through coupling reactions. This application is particularly valuable in synthesizing biaryl amides and other functionalized aromatic compounds .
Kinetic Studies on Protodeboronation
Research has demonstrated that the stability of pinacol esters impacts the rates of protodeboronation significantly. Kinetic studies using NMR spectroscopy have revealed that this compound exhibits unique stability characteristics that influence its reactivity compared to other boronic acid derivatives. The hydrolytic stability of these esters is crucial for their application in synthetic methodologies .
Material Science Applications
Polymer Chemistry
In material science, boronic esters are utilized to create dynamic covalent bonds within polymer frameworks. The ability to form reversible bonds allows for the development of smart materials that can respond to environmental changes. This aspect is particularly relevant for creating self-healing materials or stimuli-responsive systems that can adapt their properties based on external stimuli.
Table 1: Summary of Therapeutic Applications
Table 2: Synthetic Applications Overview
Mechanism of Action
The mechanism of action of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating
Biological Activity
2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester is a compound that belongs to the class of boronic acid derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₅ClO₂B
- Molecular Weight : 232.54 g/mol
- CAS Number : [XXXXXX] (specific CAS number to be determined)
Boronic acid derivatives, including this compound, primarily interact with biological molecules through reversible covalent bonding with diols. This interaction is crucial for their role in various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of boronic acid derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro assays demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Properties
Boronic acids have also been explored for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell wall synthesis and function has been documented.
- Research Findings : A study showed that phenylboronic acid derivatives, including pinacol esters, displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
Anti-inflammatory Effects
The anti-inflammatory potential of boronic acid derivatives is another area of interest. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
- Experimental Data : In vivo studies indicated that treatment with this compound reduced levels of inflammatory markers in animal models of arthritis, suggesting a promising therapeutic avenue for inflammatory diseases.
Data Summary
Comparison with Similar Compounds
Solubility and Physical Properties
Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:
- Phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and ethers, with minimal differences between solvents (Fig. 3, ).
- Azaesters (e.g., 3-(piperidin-1-ylsulfonyl)phenylboronic acid pinacol ester) display significant solvent-dependent solubility variations, with chloroform being optimal ().
Table 1: Solubility Comparison of Selected Boronic Acid Pinacol Esters
*Inferred based on substituent effects: Electron-withdrawing groups (Cl) and bulky substituents (phenoxy) may reduce solubility slightly compared to unsubstituted analogs.
Reactivity in Cross-Coupling Reactions
The reactivity of boronic esters in Suzuki-Miyaura couplings is influenced by electronic and steric effects:
- Electron-withdrawing groups (e.g., Cl, CF3) increase electrophilicity, enhancing reaction rates. For example, 3-chloro-4-cyano derivatives () react faster than unsubstituted analogs.
- Bulky substituents (e.g., phenoxy, diethylaminomethyl) may slow coupling due to steric hindrance. describes a diethylaminomethyl-substituted analog, which might require optimized catalyst systems.
Table 2: Reactivity Trends in Suzuki-Miyaura Couplings
*Predicted based on steric and electronic factors.
Table 3: Application-Specific Comparisons
Q & A
Q. How does the solubility profile of 2-chloro-4-(phenoxy)phenylboronic acid pinacol ester influence experimental design in cross-coupling reactions?
The compound’s solubility in organic solvents is critical for reaction efficiency. Experimental data on phenylboronic acid pinacol esters show higher solubility in chloroform and ketones compared to hydrocarbons, with moderate solubility in ethers . For Suzuki-Miyaura coupling, chloroform or acetone is recommended due to their ability to dissolve both the boronic ester and aryl halides. Pre-dissolving the ester in chloroform (2–5 mg/mL) ensures homogeneous mixing with Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in aqueous-organic biphasic systems .
Q. What purification strategies are effective for isolating this compound post-synthesis?
Column chromatography using silica gel (60–120 mesh) with hexane:ethyl acetate (4:1 to 2:1) is standard. Crystallization from cold ethanol or acetone can enhance purity (>95%), as pinacol esters typically form stable crystals . Monitor by TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm purity via ¹H NMR (characteristic B–O–C peaks at δ 1.3–1.4 ppm) .
Q. How do steric and electronic effects of the 2-chloro-4-phenoxy substituent impact reactivity in aryl cross-coupling?
The electron-withdrawing chloro group reduces electron density at the boron center, slowing transmetallation but improving regioselectivity. The bulky phenoxy group increases steric hindrance, favoring coupling with less hindered aryl halides. Kinetic studies suggest using PdCl₂(dppf) with DMF at 80°C to mitigate steric effects .
Advanced Research Questions
Q. How can this compound be utilized in electrochemical biosensing platforms?
The boronic ester moiety can be electrodeposited on Au electrodes via diazonium salt reduction to create functionalized surfaces. Post-deposition, deprotection with HCl/MeOH (1:1) generates free boronic acid, enabling selective binding to diols (e.g., glycoproteins) or ROS-sensitive prodrug activation . Optimize layer thickness (<10 nm) via cyclic voltammetry (scan rate 50 mV/s, 5 cycles) to balance conductivity and binding capacity .
Q. What methodologies validate the compound’s role in ROS-activated prodrug systems for targeted cancer therapy?
In lysosomal environments, H₂O₂ cleaves the pinacol ester to release cytotoxic agents. Validate activation kinetics using UV-Vis (λ = 400 nm for nitrophenol byproducts) . In vitro, treat cancer cells (e.g., HeLa) with 5–20 µM prodrug and measure IC₅₀ via MTT assay. Compare ROS levels using DCFH-DA fluorescence to confirm lysosome-specific activation .
Q. How do solid-state phosphorescence properties of phenylboronic acid pinacol esters inform material design?
Despite lacking heavy atoms, pinacol esters exhibit room-temperature phosphorescence (λem = 450–550 nm, lifetime ~1–5 s) due to T₁-state out-of-plane distortion at the B–C bond. Use XRD to correlate packing patterns (e.g., π-stacking vs. H-bonding) with emission intensity. Doping into PMMA matrices enhances stability for optoelectronic applications .
Contradictions and Resolution
Q. Discrepancies in reported solubility How to reconcile variations in hydrocarbon solubility?
Some studies report negligible solubility in hexane, while others note trace dissolution (<0.1 mg/mL). These discrepancies arise from residual polar impurities (e.g., pinacol) in commercial samples. Pre-purify via silica gel chromatography and confirm solubility via gravimetric analysis after 24 hr stirring .
Q. Conflicting yields in Suzuki-Miyaura coupling: What factors dominate?
Yields vary (40–85%) depending on the aryl halide’s electronic profile. Electron-deficient partners (e.g., 4-CF₃-C₆H₄Br) achieve >80% yield with Pd(OAc)₂/XPhos, while electron-rich substrates require SPhos ligands and microwave heating (100°C, 30 min) .
Methodological Best Practices
- Storage: Store at −20°C under argon; shelf life >2 years. Avoid moisture to prevent hydrolysis .
- Handling ROS-sensitive assays: Prepare fresh H₂O₂ solutions (0.1–10 mM in PBS pH 7.4) and quantify reaction progress via LC-MS (ESI− mode) .
- Electrochemical deposition: Use 0.1 M TBAPF₆ in acetonitrile for stable film formation; characterize by EIS (charge transfer resistance <50 Ω) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
